molecular formula C19H29N3O5 B12757104 N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N'-methylurea CAS No. 102433-26-1

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N'-methylurea

Cat. No.: B12757104
CAS No.: 102433-26-1
M. Wt: 379.5 g/mol
InChI Key: TVYUIAOBFBNPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is a complex organic compound with a unique structure that includes a benzofuran ring, piperidine moiety, and urea functionality. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Piperidine Moiety: This step involves the reaction of the benzofuran intermediate with a piperidine derivative under basic conditions.

    Attachment of the Urea Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)benzamide
  • N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)-2-methylpropanamide chloride
  • N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)formamide chloride

Uniqueness

N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

CAS No.

102433-26-1

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

1-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-2,3-dihydro-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C19H29N3O5/c1-20-19(23)21-14-15(24-2)13-7-11-26-16(13)18(25-3)17(14)27-12-10-22-8-5-4-6-9-22/h4-12H2,1-3H3,(H2,20,21,23)

InChI Key

TVYUIAOBFBNPLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.